4-(甲硫基)-2-(4-氧代-2-硫代-1,3-噻唑烷-3-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

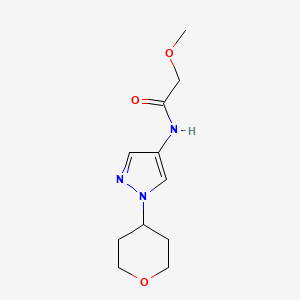

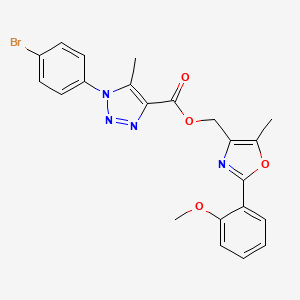

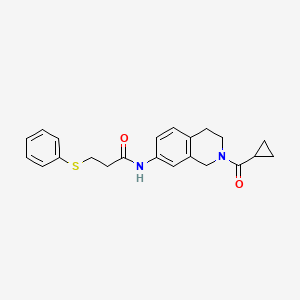

The compound 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a thiazolidin derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly studied in the provided papers, related structures have been analyzed, which can give insights into the properties and behaviors of similar thiazolidin-based compounds.

Synthesis Analysis

The synthesis of thiazolidin derivatives often involves the reaction of various precursors, such as carboxylic acids, with other chemical entities that introduce the thiazolidin ring. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of a related butanoic acid compound, which was further reacted to produce pyridazinone derivatives and other heterocyclic compounds with expected biological activity . This suggests that the synthesis of 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid might also involve multi-step reactions with careful selection of reactants to introduce the desired functional groups.

Molecular Structure Analysis

The molecular and solid-state structures of thiazolidin derivatives can be determined using various spectroscopic and computational methods. For example, the structure of a methyl thiazolidin derivative was elucidated using X-ray diffraction, NMR spectroscopy, and B3LYP calculations . These techniques can provide detailed information about the geometry, electronic configuration, and intermolecular interactions within the crystal lattice, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Thiazolidin derivatives can undergo a range of chemical reactions, leading to the formation of various heterocyclic compounds. The reactivity of these compounds can be influenced by the substituents present on the thiazolidin ring. For instance, the reaction of a chloropyridazine derivative with different nucleophiles resulted in the formation of new compounds with antimicrobial and antifungal activities . This indicates that 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid may also participate in diverse chemical reactions, potentially leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin derivatives can be influenced by their molecular structure and the nature of their substituents. Computational studies using density functional theory (DFT) can predict various properties such as vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . Additionally, solvent effects on intermolecular hydrogen bonding can be investigated to understand the behavior of these compounds in different environments . These analyses are essential for designing thiazolidin derivatives with desired physical and chemical characteristics for potential applications in pharmaceuticals or materials science.

科学研究应用

杀菌研究

4-(甲硫基)-2-(4-氧代-2-硫代-1,3-噻唑烷-3-基)丁酸及其衍生物已在杀菌研究中得到探索。例如,Nagase (1974) 进行的研究集中于二硫代氨基甲酸酯(一类包括目标化学物质的化合物)的加成反应,以研究其杀菌特性 (Nagase, 1974)。

抗肿瘤潜力

Horishny 和 Matiychuk (2020) 的研究开发了一种 4-(甲硫基)-2-(4-氧代-2-硫代-1,3-噻唑烷-3-基)丁酸衍生物的合成方法,该方法对各种恶性肿瘤细胞表现出中等的抗肿瘤活性 (Horishny & Matiychuk, 2020)。

药理研究

在药理学领域,Kučerová-Chlupáčová 等人。(2020) 研究了该化合物的衍生物,揭示了它们对醛糖还原酶(一种参与糖尿病并发症的酶)的有效抑制作用。这项研究突出了该化合物在治疗糖尿病相关疾病方面的潜力 (Kučerová-Chlupáčová et al., 2020)。

光学性质研究

El-Ghamaz 等人。(2018) 探索了该化合物衍生物的线性和非线性光学性质,表明其在材料科学和光子学中的潜在应用 (El-Ghamaz, El-Sonbati, & Serag, 2018)。

属性

IUPAC Name |

4-methylsulfanyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S3/c1-14-3-2-5(7(11)12)9-6(10)4-15-8(9)13/h5H,2-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZXHORZEMILIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)